Protonitazene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

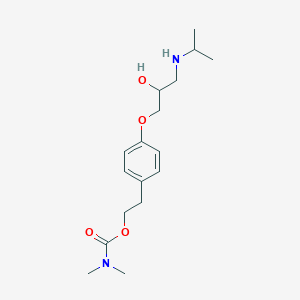

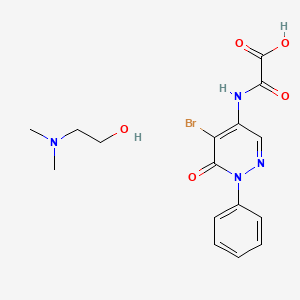

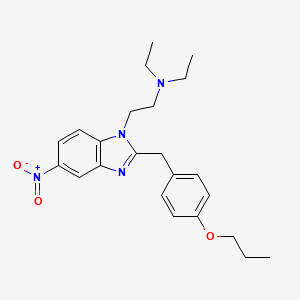

Protonitazene is a synthetic opioid belonging to the benzimidazole class. It was initially developed by a Swiss pharmaceutical company in the 1950s as an alternative to morphine. due to severe side effects, it was never adopted for medical use . This compound has potent opioid effects and has been sold over the internet as a designer drug since 2019. It has been identified in various countries, including the United States, Canada, and several European nations .

Méthodes De Préparation

The synthesis of Protonitazene involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:

Formation of Benzimidazole Core: The reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions forms the benzimidazole core.

N-Alkylation: The benzimidazole core undergoes N-alkylation with appropriate alkyl halides to introduce the desired substituents.

Final Assembly: The final step involves the coupling of the benzimidazole derivative with a propoxyphenylmethyl group under basic conditions.

Analyse Des Réactions Chimiques

Protonitazene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding nitro and hydroxyl derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Hydrolysis: The ester or ether linkages in this compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted benzimidazoles .

Applications De Recherche Scientifique

Protonitazene has several scientific research applications:

Mécanisme D'action

Protonitazene exerts its effects by acting as a full agonist at the μ-opioid receptors. These receptors are part of the G-protein-coupled receptor family and are primarily involved in pain modulation and reward pathways. Upon binding to the μ-opioid receptors, this compound activates the G-protein signaling cascade, leading to the inhibition of adenylate cyclase, reduced cyclic adenosine monophosphate (cAMP) levels, and decreased neurotransmitter release. This results in analgesic, sedative, and euphoric effects .

Comparaison Avec Des Composés Similaires

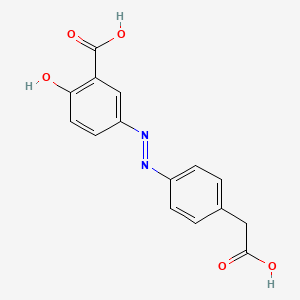

Protonitazene is structurally similar to other benzimidazole opioids, including:

Etonitazene: Known for its high potency and similar mechanism of action.

Metonitazene: Another potent synthetic opioid with comparable effects.

Isotonitazene: An isomer of this compound with similar molecular structure and effects.

This compound is unique due to its specific substitution pattern on the benzimidazole core, which contributes to its distinct pharmacological profile. Its potency and effectiveness as an opioid make it a subject of interest in both medical research and forensic toxicology .

Propriétés

Numéro CAS |

95958-84-2 |

|---|---|

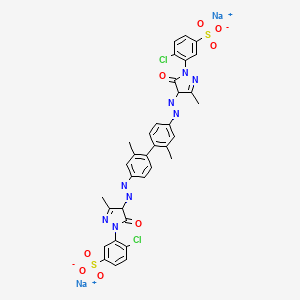

Formule moléculaire |

C23H30N4O3 |

Poids moléculaire |

410.5 g/mol |

Nom IUPAC |

N,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine |

InChI |

InChI=1S/C23H30N4O3/c1-4-15-30-20-10-7-18(8-11-20)16-23-24-21-17-19(27(28)29)9-12-22(21)26(23)14-13-25(5-2)6-3/h7-12,17H,4-6,13-16H2,1-3H3 |

Clé InChI |

SJHUJFHOXYDSJY-UHFFFAOYSA-N |

SMILES canonique |

CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.